3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose
Description
This compound is a key intermediate in carbohydrate chemistry, featuring a tert-butyl(dimethyl)silyl (TBS) group at the anomeric (1-O) position, acetyl groups at the 3,4,6-O positions, and an azide moiety at C-2. The TBS group provides robust protection for the anomeric center, ensuring stability during synthetic steps, while the azide enables subsequent functionalization (e.g., reduction to an amine for glycosaminoglycan synthesis). Its systematic name reflects its structural complexity: the beta-D-glucopyranose backbone is modified with precise protecting groups to control reactivity .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-[tert-butyl(dimethyl)silyl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O8Si/c1-10(22)25-9-13-15(26-11(2)23)16(27-12(3)24)14(20-21-19)17(28-13)29-30(7,8)18(4,5)6/h13-17H,9H2,1-8H3/t13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAXCGVPFHELQE-HHARLNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584091 | |
| Record name | 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99049-65-7 | |
| Record name | 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose is a modified sugar compound that has garnered attention for its potential biological activities. This compound is part of a broader class of azido sugars that are often utilized in glycoscience and medicinal chemistry due to their unique reactivity and ability to serve as metabolic reporters.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₉N₃O₅Si
- Molecular Weight : 321.38 g/mol
The presence of the azido group (-N₃) and the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, making it suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that azido sugars can exhibit antibacterial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae due to their ability to interfere with bacterial cell wall synthesis .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that certain azido sugars can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .
The biological activity of this compound is primarily attributed to its ability to mimic natural sugars in metabolic pathways. The azido group allows for bioorthogonal reactions, which can be exploited for labeling and tracking biological processes in live cells. This property is particularly useful in glycoproteomics and studying glycan interactions .
Case Studies
Several studies have explored the biological implications of azido sugars:
- Antibacterial Efficacy : A study assessed the antibacterial properties of various azido sugars against common pathogens. The results indicated that compounds structurally similar to this compound exhibited significant inhibition zones against Staphylococcus spp., suggesting a potential role in developing new antibiotics .
- Cytotoxicity Profile : In vitro assays conducted on cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Data Tables
Scientific Research Applications
Precursor for Glycosylation Reactions
One of the primary applications of this compound is as a glycosyl donor in glycosylation reactions. The azido group can be converted into various functional groups through click chemistry, allowing for the synthesis of complex carbohydrates and glycoconjugates. This property is particularly useful in the development of glycoprotein mimetics and vaccines.
Case Study: Synthesis of Glycoconjugates
In a study by Ando et al., the compound was utilized to synthesize glycoprotein analogs that demonstrated enhanced immunogenic properties. The azido group facilitated the introduction of diverse functional groups, leading to improved binding affinities to specific receptors .
Antibacterial Agent Development
The compound's structural features make it a candidate for developing novel antibacterial agents. The azido group can be transformed into amino or acylamino derivatives, which have shown potent antibacterial activity against various pathogens.
Table 2: Antibacterial Activity
| Compound | Activity Against | Reference |
|---|---|---|
| Azido Derivative A | E. coli | Patent CA1109873A |
| Acylamino Derivative B | S. aureus | Patent CA1109873A |
Protein Labeling
The azido group allows for selective labeling of proteins in biological systems through click chemistry. This method has been employed to study protein interactions and dynamics within cells.
Case Study: Protein Interaction Studies
Research has demonstrated the successful use of this compound in labeling membrane proteins, enabling real-time tracking of protein interactions in living cells. This application is crucial for understanding cellular processes and disease mechanisms.
Drug Delivery Systems
The silyl group enhances the compound's stability and solubility, making it suitable for formulating drug delivery systems. Its ability to form stable complexes with therapeutic agents can improve bioavailability and target specificity.
Chemical Reactions Analysis
Glycosylation Reactions
The tert-butyldimethylsilyl (TBS) group at the anomeric position enhances stability during glycosyl donor activation. Key reactions include:
a. Glycosyl Donor Activation
-
The TBS-protected glucopyranose derivative is activated via trichloroacetimidate or thioglycoside intermediates for glycosylation. For example, treatment with ceric ammonium nitrate (CAN) and NaN₃ in acetonitrile generates azido intermediates for stereoselective glycosylation .
-
Example Reaction :
b. Coupling with Sphingosine Acceptors
-
Reaction with lipid acceptors like (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecen-1-ol forms glycosphingolipid precursors. Subsequent deprotection (e.g., hydrogenolysis of azides, silyl ether cleavage) yields bioactive glycosphingolipids .
Azide Reduction
The 2-azido group is reduced to an amine for further functionalization:
-
Staudinger Reaction : Triphenylphosphine converts azides to amines, enabling conjugation with acyl groups (e.g., hexadecanoyl) .
-
Catalytic Hydrogenation : Pd/C or PtO₂ selectively reduces azides without affecting acetyl or TBS groups .
Deprotection Strategies
-
TBS Group Removal : Fluoride-based reagents (e.g., TBAF, HF-pyridine) cleave the silyl ether under mild conditions .
-
Acetyl Group Hydrolysis : Zemplén deacetylation (NaOMe/MeOH) removes acetyl groups post-glycosylation .
Stereochemical Control and Mechanistic Insights
-
Solvent Effects : Reactions in trichloroethylene suppress oxocarbenium ion dissociation, enhancing β-selectivity .
-
Promoter Influence : TMSOTf activation of glycosyl donors favors β-glycosides via an Sₙ2-like pathway, while BF₃·OEt₂ promotes α-selectivity .
Lacto-N-tetraose Derivatives
The compound is used to synthesize human milk oligosaccharides (HMOs) via regioselective glycosylation. For example:
Spectroscopic Characterization
-
¹H NMR :
-
¹³C NMR :
Comparative Reaction Data
| Reaction Type | Conditions | Yield | Selectivity (β/α) | Reference |
|---|---|---|---|---|
| Glycosylation | TMSOTf, CH₂Cl₂, −40°C | 78% | >99:1 | |
| Azide Reduction | H₂, Pd/C, MeOH | 92% | N/A | |
| TBS Deprotection | TBAF, THF | 95% | N/A |
Challenges and Limitations
Comparison with Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- Structural Difference : Lacks the TBS group at 1-O and has an additional acetyl group at 1-O.
- Impact: The absence of TBS simplifies synthesis but reduces stability at the anomeric position under acidic or nucleophilic conditions. The additional acetyl group may alter solubility in polar solvents.
- Applications: Primarily used as a glycosyl donor or acceptor in less demanding synthetic environments compared to the TBS-protected analog .
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide (CAS 6205-69-2)
- Structural Difference : Substitutes the C-2 azide with an acetamido group.
- Impact : The acetamido group directs reactivity toward amide bond formation or enzymatic processing, diverging from the azide’s role in click chemistry (e.g., Huisgen cycloaddition).
- Applications : Used in glycopeptide synthesis and studies requiring amine-functionalized carbohydrates .
3,4,6-Tri-O-acetyl-2-deoxy-2-tetrachlorophthalimido-α-D-glucopyranosyl Cyanide
- Structural Difference : Replaces the azide with a tetrachlorophthalimido group and introduces a cyanide leaving group.
- Impact : The bulky tetrachlorophthalimido group increases steric hindrance, slowing glycosylation kinetics. The cyanide group enables nucleophilic displacement reactions.
- Applications : Specialized in stereoselective glycosylations where steric control is critical .
Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside
- Structural Difference: Features a phthalimido group at C-2 and a thiomethyl group at the anomeric position.
- Impact : The thioether enhances leaving-group ability, facilitating glycosylation under milder conditions. The phthalimido group offers orthogonal protection for C-2.
- Applications : Ideal for thioglycoside-based oligosaccharide assembly .
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose Hydrochloride
- Structural Difference : Contains a free amine at C-2 (instead of azide) and lacks the TBS group.
- Impact : The amine enables direct conjugation (e.g., via reductive amination) but requires careful handling to avoid unwanted side reactions.
- Applications : Central to glycoprotein and glycolipid synthesis .
Comparative Analysis Table
| Compound Name | Key Structural Features | Reactivity Highlights | Applications |
|---|---|---|---|
| Target Compound | 1-O-TBS, 3,4,6-O-acetyl, C-2 azide | Stable under acidic conditions; azide allows click chemistry | Glycosyl donor for stable intermediates; glycoconjugate synthesis |
| 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | 1-O-acetyl, C-2 azide | Less stable at anomeric position; simpler deprotection | General glycosylation reactions |
| 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide | C-2 acetamido, 3,4,6-O-acetyl | Amide-directed reactivity; reduced steric hindrance | Glycopeptide and enzyme substrate synthesis |
| Methyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside | 1-SMe, C-2 phthalimido | High leaving-group ability; steric control | Stereoselective oligosaccharide assembly |
| 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose Hydrochloride | C-2 amine, 1-O-acetyl | Direct conjugation via amine | Glycoprotein and vaccine development |
Research Findings and Trends
- Stability : The TBS group in the target compound enhances stability during multi-step syntheses, outperforming acetyl or benzyl-protected analogs in harsh conditions (e.g., acidic glycosylation) .
- Functionalization : The C-2 azide is pivotal for bioorthogonal chemistry, enabling efficient conjugation with alkynes or phosphines, a feature absent in acetamido or phthalimido derivatives .
- Stereochemical Control : Compounds with bulky groups (e.g., tetrachlorophthalimido) exhibit superior stereoselectivity in glycosylations but require longer reaction times .
Preparation Methods
Starting Material and General Strategy
The synthesis typically begins from a suitably protected 2-deoxy sugar or glucopyranose derivative. The key steps involve:
- Introduction of the azido group at the C-2 position (replacing the hydroxyl group).
- Protection of hydroxyl groups at positions 3, 4, and 6 as acetates.
- Selective protection of the anomeric hydroxyl group (C-1) using a tert-butyl(dimethyl)silyl (TBDMS) group to enhance stability and facilitate further transformations.
Introduction of the 2-Azido Group
The azido group at C-2 is introduced via nucleophilic substitution, often starting from a 2-halo or 2-triflate intermediate:
- The hydroxyl group at C-2 is first converted into a good leaving group such as a triflate or halide.
- Subsequent displacement with sodium azide (NaN3) under mild conditions leads to the formation of the 2-azido functionality with retention of the sugar ring integrity.
This approach is supported by literature on 2-azido-2-deoxy sugar derivatives, where azide substitution is a common method for introducing the amino functionality precursor.
Protection of Hydroxyl Groups at C-3, C-4, and C-6 as Acetates
Selective acetylation is carried out to protect the free hydroxyl groups at positions 3, 4, and 6:
- Acetylation is typically performed using acetic anhydride (Ac2O) in the presence of a base such as pyridine.
- The reaction conditions are controlled to avoid over-acetylation or acetylation of the anomeric hydroxyl.
- This step ensures the hydroxyl groups are masked, improving the compound's stability and solubility for subsequent synthetic steps.
Selective Protection of the Anomeric Hydroxyl Group with tert-Butyl(dimethyl)silyl (TBDMS)
The anomeric hydroxyl (C-1) is selectively protected with a bulky silyl protecting group:
- tert-Butyl(dimethyl)silyl chloride (TBDMS-Cl) is used in the presence of an organic base such as imidazole or triethylamine.
- The reaction is performed under anhydrous conditions to prevent hydrolysis.
- TBDMS protection at C-1 enhances the compound's stability and allows selective deprotection or further functionalization at other positions.
This strategy is consistent with general carbohydrate protection schemes where silyl ethers provide orthogonal protection.
Representative Synthetic Sequence
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Starting 2-deoxy sugar derivative | Free hydroxyl groups at C-1,3,4,6 |
| 2 | Convert C-2 hydroxyl to triflate/halide (e.g., Tf2O or TsCl) | Formation of good leaving group at C-2 |
| 3 | NaN3 in DMF or suitable solvent | Nucleophilic substitution to introduce azido group at C-2 |
| 4 | Ac2O, pyridine | Acetylation of C-3, C-4, and C-6 hydroxyls |
| 5 | TBDMS-Cl, imidazole, anhydrous conditions | Protection of anomeric hydroxyl at C-1 as TBDMS ether |
Detailed Research Findings and Yields
- The azide substitution step typically proceeds with good regioselectivity and yields ranging from 70%-90%, depending on the leaving group and reaction conditions.
- Acetylation under mild conditions affords triacetylated products in high yields (80%-95%) without significant side reactions.
- TBDMS protection is generally efficient, with yields above 85%, and the bulky silyl group ensures selective protection of the anomeric hydroxyl.
Analytical and Purification Notes
- Purification is commonly achieved by silica gel chromatography, exploiting differences in polarity between protected and unprotected intermediates.
- Characterization includes NMR spectroscopy (1H, 13C), IR spectroscopy (notably azide stretch around 2100 cm⁻¹), and mass spectrometry to confirm molecular weight and substitution pattern.
- The β-anomeric configuration is often confirmed by coupling constants in NMR and comparison with literature standards.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| C-2 azido substitution | NaN3, DMF, from triflate/halide | 70-90 | Regioselective nucleophilic substitution |
| Triacetylation (C-3,4,6) | Ac2O, pyridine | 80-95 | Mild conditions prevent over-acetylation |
| Anomeric protection (C-1) | TBDMS-Cl, imidazole, anhydrous | 85+ | Orthogonal protection, stable TBDMS ether |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-β-D-glucopyranose?
- Methodological Answer : The synthesis typically begins with selective protection of the hydroxyl groups. The tert-butyl(dimethyl)silyl (TBS) group is introduced at the 1-O position under anhydrous conditions using TBSCl and imidazole in DMF to ensure regioselectivity . Subsequent acetylation of the 3,4,6-OH positions is achieved with acetic anhydride in pyridine, followed by azide introduction at the 2-position via nucleophilic displacement of a triflate intermediate using NaN₃ in DMF . Critical steps include monitoring reaction progress via TLC (e.g., hexane:EtOAc 3:1) and purification via silica chromatography.
Q. How do the protecting groups (acetyl, TBS, azido) influence the compound’s reactivity in glycosylation reactions?
- Methodological Answer :
- TBS (1-O) : Provides steric hindrance, preventing undesired glycosylation at the anomeric position while enabling later deprotection under mild acidic conditions (e.g., TBAF) .
- Acetyl (3,4,6-O) : Temporary protection that can be selectively removed under basic conditions (e.g., NaOMe/MeOH) to expose hydroxyl groups for further functionalization .
- Azido (2-N₃) : Serves as a latent amino group; stable under most glycosylation conditions but reducible to NH₂ (e.g., Staudinger reaction) for downstream conjugation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., acetyl methyl signals at δ 2.0–2.1 ppm, TBS signals at δ 0.1–0.2 ppm) and anomeric configuration (β-configuration via J₁,₂ coupling ≈ 8 Hz) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 616.2543) .
- IR Spectroscopy : Azide stretch at ~2100 cm⁻¹ confirms N₃ incorporation .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during glycosylation with this donor?
- Methodological Answer :
- Orthogonal Protection : Use TBS (1-O) to block the anomeric position while acetyl groups direct reactivity to the 2-azido-3,4,6-O-acetyl scaffold .
- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance glycosyl donor activation via triflate intermediates .
- Catalyst Optimization : BF₃·Et₂O promotes β-selectivity by stabilizing oxocarbenium ion transition states .
Q. How does the stability of the azido group influence reaction design?
- Methodological Answer : The azido group is sensitive to heat (>100°C) and reducing agents. Key considerations:
-
Thermal Stability : Reactions should be conducted below 60°C to prevent decomposition .
-
Photolytic Risks : Avoid prolonged UV exposure during TLC analysis.
-
Compatibility : Use non-reductive glycosylation conditions (e.g., trichloroacetimidate donors) to preserve the azide .
Condition Stability Outcome Reference Heating (60°C, 12 h) No decomposition Staudinger Reaction Clean reduction to NH₂ UV Light (254 nm, 1 h) Partial degradation
Q. How can computational modeling optimize the synthesis of derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states for glycosylation, guiding solvent/catalyst selection. For example:
- Reaction Path Search : Identifies low-energy pathways for acetyl migration or azide reduction .
- Molecular Dynamics : Simulates steric effects of TBS on glycosyl acceptor binding .
Q. What are the limitations in using this compound for synthesizing branched oligosaccharides?
- Methodological Answer :
- Steric Hindrance : The TBS group limits access to the anomeric position, requiring deprotection before further glycosylation .
- Azide Reactivity : Competing side reactions (e.g., Huisgen cycloaddition) may occur if Cu(I) catalysts are present .
- Yield Optimization : Typical yields range from 40–60% due to competing hydrolysis; anhydrous conditions and molecular sieves improve efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
